Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

Catalog No.
S1547297
CAS No.
17266-44-3
M.F
C12H11BrO2S
M. Wt
299.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

CAS Number

17266-44-3

Product Name

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

IUPAC Name

ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate

Molecular Formula

C12H11BrO2S

Molecular Weight

299.19 g/mol

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

OJCNNIJKZVAOAS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br

Canonical SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula C12H11BrO2SC_{12}H_{11}BrO_2S and a molecular weight of approximately 299.18 g/mol. This compound features a benzo[b]thiophene moiety, which is a fused aromatic system containing sulfur, and a bromine substituent at the 5-position. It is classified under various names, including Ethyl (5-bromobenzothiophen-3-yl)acetate and Ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate, with the CAS number 17266-44-3. The presence of the bromine atom enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis .

Typical for compounds containing halogens and ester functionalities:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring .

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Certain benzo[b]thiophene derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The synthesis of Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate typically involves several steps:

  • Bromination: Starting from benzo[b]thiophene, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide in an appropriate solvent.
  • Acetylation: The resulting bromo compound can be reacted with ethyl acetate in the presence of a base (such as sodium hydride) to facilitate ester formation.
  • Purification: The crude product is usually purified through recrystallization or chromatography to obtain pure Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate .

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting cancer or bacterial infections.
  • Material Science: In the synthesis of advanced materials due to its unique structural properties.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules .

Several compounds share structural similarities with Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaUnique Features
Ethyl 2-(1-benzothiophen-3-yl)acetate7597-68-4C12H12O2SLacks bromine substituent
Ethyl benzo[b]thiophene-3-acetateNot listedC12H11O2SDifferent substitution pattern
Ethyl 2-(4-bromobenzo[b]thiophen-3-yl)acetateNot listedC12H10BrO2SBromine at a different position

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is unique due to its specific bromination pattern and potential biological activities linked to the benzo[b]thiophene structure. This specificity may influence its reactivity and biological interactions compared to similar compounds .

The bromination of benzo[b]thiophene derivatives represents a fundamental transformation in heterocyclic chemistry, providing access to key intermediates for further functionalization [8]. The regioselectivity observed in these reactions is primarily governed by the electronic properties of the benzothiophene core, with the C3 position showing enhanced reactivity toward electrophilic species due to its favorable electronic environment [8] [9].

Electrophilic Bromination Mechanisms

Traditional bromination approaches employ molecular bromine in the presence of Lewis acid catalysts such as iron tribromide [8]. The mechanism proceeds through the formation of a positively charged bromine species that attacks the electron-rich benzothiophene ring system [11]. In the case of unsubstituted benzo[b]thiophene, substitution occurs predominantly at the C3 position, with yields typically ranging from 80-90% [8]. The reaction is characterized by the formation of a sigma-complex intermediate that can be stabilized through multiple resonance structures when attack occurs at the C3 position, compared to fewer resonance forms when substitution occurs at the C2 position [40].

Studies have demonstrated that the distribution of halogenation products varies significantly depending on the halogen employed [8]. For bromination reactions, the C3 substitution accounts for approximately 85-90% of the product mixture, while C2 substitution and disubstitution products represent minor components [8]. This selectivity pattern differs markedly from chlorination and iodination, where different regioselectivity profiles are observed [8].

N-Bromosuccinimide Methodologies

N-bromosuccinimide has emerged as a particularly effective brominating agent for thiophene derivatives [10] [12]. Research has shown that bromination using N-bromosuccinimide in acetic acid-tetrahydrofuran systems demonstrates excellent selectivity for the beta-position of pyrrole rings over the alpha-position of thiophene rings [10]. The reaction conditions are notably mild, typically operating at temperatures between 25-50 degrees Celsius [10].

The mechanism of N-bromosuccinimide bromination involves the generation of electrophilic bromine species through interaction with protic solvents [10]. Density functional theory studies have revealed that solvent systems play a crucial role in determining the selectivity outcomes, with acetic acid-tetrahydrofuran mixtures providing optimal selectivity profiles [10].

Lithium-Mediated Bromination Approaches

A highly regioselective bromination methodology has been developed utilizing lithium-based activation strategies [12]. This approach involves the treatment of 3-alkylthiophenes with n-butyllithium at -78 degrees Celsius for approximately 1.5 hours, followed by reaction with bromine [12]. The method demonstrates exceptional yields, with 2-bromo-4-alkylthiophene products obtained in yields up to 93% [12].

The lithium-mediated approach offers significant advantages over traditional bromination methods, including reduced reaction times and enhanced regioselectivity [12]. The reaction proceeds through a lithiation-bromination sequence that allows for precise control over the substitution pattern [12]. This methodology has proven particularly valuable for the synthesis of materials used in organic semiconductor applications [12].

Bromination MethodElectrophile SourceTemperature RangeMajor Product PositionTypical Yield
Molecular Bromine/FeBr₃Br₂ + FeBr₃0-25°CC3 (80-90%)60-90%
N-BromosuccinimideNBS in AcOH-THF25-50°CC3 (85-95%)70-95%
Lithium-Mediatedn-BuLi/Br₂-78°C to RTC2 (90-95%)85-95%
ElectrochemicalBr⁻ oxidationRoom temperatureVariable50-85%

Electronic Effects on Bromination Selectivity

The electronic environment of the benzothiophene core significantly influences the regioselectivity of bromination reactions [9]. Electron-donating substituents enhance the reactivity of the thiophene ring toward electrophilic attack, while electron-withdrawing groups diminish this reactivity [9]. Research has demonstrated that the presence of substituents at different positions can dramatically alter the product distribution [9].

Computational studies have provided insights into the relative stability of the carbocation intermediates formed during electrophilic substitution [9]. The C3 position benefits from extended conjugation with both the benzene and thiophene portions of the molecule, resulting in enhanced stabilization of the intermediate sigma-complex [9]. This electronic stabilization accounts for the observed regioselectivity in most bromination reactions [9].

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Modification

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized benzothiophene derivatives, providing efficient pathways for carbon-carbon bond formation under mild conditions [4] [16] [18]. These transformations enable the introduction of diverse functional groups at specific positions of the benzothiophene core, offering exceptional control over molecular architecture [4] [16].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for the functionalization of brominated benzothiophene derivatives [16] [19]. Research has demonstrated that heterocyclic substrates often exhibit enhanced reactivity under aqueous catalytic conditions compared to anhydrous systems [16]. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in combination with appropriate bases [16] [18].

Systematic studies of cyclopropylthiophene synthesis have revealed that catalyst loading can be significantly reduced through optimization of reaction conditions [18]. The combination of palladium(II) acetate with dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane allows for catalyst loadings as low as 0.25-1 mol% while maintaining yields in the range of 69-93% [18]. This represents a substantial improvement over traditional protocols that typically require 5-10 mol% catalyst loading [18].

The substrate scope of Suzuki-Miyaura coupling with thiophene derivatives encompasses a broad range of boronic acid partners [16]. Studies have shown that both electron-rich and electron-deficient arylboronic acids participate effectively in the coupling process [16]. Thiophene- and furanboronic acids demonstrate particularly good reactivity, enabling the synthesis of heterobiaryl systems under mild conditions [16].

Stille Cross-Coupling Methodologies

Stille cross-coupling reactions offer complementary reactivity patterns to Suzuki-Miyaura protocols, particularly for the synthesis of complex thiophene-containing architectures [17] [20]. The reaction typically employs organotin reagents as nucleophilic partners and demonstrates excellent functional group tolerance [17]. Research has shown that tributyl(thiophen-2-yl)stannane serves as an effective coupling partner for the synthesis of polythiophene derivatives [17].

The synthesis of thieno[3,2-b]thiophene derivatives through Stille coupling has been optimized to provide high yields with minimal purification requirements [20]. The protocol involves heating brominated substrates with appropriate organostannane reagents at 110 degrees Celsius in toluene for 24 hours [20]. Product isolation is facilitated by treatment with potassium fluoride to remove tin-containing byproducts [20].

Studies comparing Stille and Suzuki coupling approaches have revealed that Stille reactions often provide superior results for the synthesis of thiophene boronic acid derivatives [20]. This advantage stems from the relative instability of thiophene boronic acids, which decreases as the number of thienyl units increases [20]. The one-pot Stille coupling protocol enables access to complex polythiophene structures that would be difficult to obtain through alternative methods [20].

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling represents a powerful strategy for the direct synthesis of benzothiophene-3-carboxylic esters from brominated precursors [4] [26]. The reaction proceeds under carbon monoxide atmosphere with alcohol nucleophiles to provide ester products in good to excellent yields [4] [26]. Research has demonstrated that the reaction is compatible with both methanol and ethanol as nucleophilic partners [4].

The optimization of carbonylative coupling conditions has revealed that reaction temperatures and pressures significantly influence product yields [4] [26]. Typical conditions involve heating at 80-100 degrees Celsius under 32 atmospheres of carbon monoxide pressure [4]. The reaction time varies depending on the alcohol employed, with methanol reactions typically requiring 24 hours while ethanol and isopropanol reactions require 36 hours [4].

The use of ionic liquids as reaction media has been explored for carbonylative coupling reactions [4] [26]. 1-Butyl-3-methylimidazolium tetrafluoroborate has proven effective as a recyclable solvent system, enabling catalyst recovery and reuse [4]. This approach represents an environmentally beneficial modification of the traditional protocol [4].

Coupling MethodCatalyst SystemNucleophile TypeTemperatureYield RangeKey Advantages
Suzuki-MiyauraPd(PPh₃)₄/BaseBoronic acids80-110°C69-93%Broad substrate scope
StillePd(dba)₂Organostannanes110°C60-90%Functional group tolerance
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes25-100°C50-95%Alkyne incorporation
CarbonylativePdI₂/KIAlcohols80-100°C65-89%Direct ester formation

Direct C-H Arylation Protocols

Direct carbon-hydrogen arylation represents an atom-economical alternative to traditional cross-coupling approaches [14] [15]. These reactions eliminate the need for pre-functionalized coupling partners, enabling direct coupling between aryl halides and unactivated carbon-hydrogen bonds [14]. Research has demonstrated that benzothiophenes are particularly well-suited substrates for these transformations due to their electron-rich nature [14].

The development of oxidative carbon-hydrogen/carbon-hydrogen cross-coupling protocols has enabled the synthesis of heterobiaryl systems without the requirement for organometallic reagents [15]. Studies have shown that benzothiazoles and thiophenes undergo efficient cross-coupling under palladium catalysis with molecular oxygen as the terminal oxidant [15]. The reaction demonstrates excellent functional group compatibility and operates under mild conditions [15].

Mechanistic investigations have revealed that direct arylation reactions are initiated by carbon-hydrogen bond cleavage of the more electron-rich heterocycle [14]. This selectivity pattern enables predictable regioselectivity outcomes in cross-coupling reactions [14]. The reaction typically requires elevated temperatures (130-160 degrees Celsius) but provides good yields of coupled products [14].

Electrophilic Cyclization Approaches for Core Structure Assembly

Electrophilic cyclization strategies provide direct access to the benzothiophene core structure through intramolecular bond formation processes [21] [22] [23]. These methodologies offer significant advantages in terms of regioselectivity and functional group tolerance compared to traditional ring-forming approaches [21] [22].

Sulfur-Mediated Cyclization Reactions

Recent developments in electrophilic sulfur-mediated cyclization have provided novel pathways for benzothiophene synthesis [21]. The use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic sulfur source enables the cyclization of o-alkynyl thioanisoles under mild conditions [21]. This methodology demonstrates excellent yields ranging from 65-100% and operates at room temperature [21].

The reaction mechanism involves the electrophilic addition of the sulfonium salt to the alkyne triple bond, followed by intramolecular cyclization to form the benzothiophene core [21]. The process introduces a valuable thiomethyl group at the C3 position, providing a handle for further functionalization [21]. Mechanistic studies have confirmed that the reaction proceeds through a vinyl cation intermediate that undergoes cyclization to form the aromatic product [21].

Substrate scope investigations have revealed that the reaction tolerates a wide range of functional groups on the remote phenyl ring [21]. Electron-donating groups such as methyl and methoxy substituents provide excellent yields regardless of their substitution pattern [21]. Even electron-withdrawing groups such as nitrile functionalities do not adversely affect the cyclization process, with products obtained in yields exceeding 90% [21].

Palladium-Catalyzed Cyclization Methods

Palladium-catalyzed cyclization approaches offer versatile strategies for benzothiophene core assembly through intramolecular carbon-carbon bond formation [22] [24]. Research has demonstrated that thiophene-based helicene precursors undergo efficient cyclization under palladium-mediated reductive conditions [22]. The reaction provides access to quasi-circulene structures through intramolecular coupling of appropriately positioned bromide substituents [22].

Comparative studies of different cyclization methods have revealed that palladium-mediated approaches provide good isolated yields for specific substrate classes [22]. The reaction typically operates at elevated temperatures and requires careful optimization of catalyst loading and reaction time [22]. Thermogravimetric analysis has provided insights into the reaction pathways, revealing single-step processes corresponding to the loss of bromine equivalents [22].

The development of one-step palladium-catalyzed heterocyclic ring closure reactions has enabled the synthesis of dihydrobenzothiophene derivatives [25]. These transformations proceed through direct arylation followed by ring closure, providing fused ring structures in high yields [25]. The reaction demonstrates broad applicability across different substrate classes and enables rapid access to complex heterocyclic frameworks [25].

Photochemical and Radical Cyclization Strategies

Photochemical cyclization approaches provide complementary reactivity patterns to thermal and metal-catalyzed methods [36] [5]. Research has demonstrated that iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes provides an efficient route to fused benzothiophene derivatives [36]. The reaction operates under mild conditions using visible light irradiation and demonstrates superior efficiency compared to oxidative coupling approaches [36].

Comparative analysis of photochemical cyclization with alternative methods has revealed significant advantages in terms of reaction efficiency and product purity [36]. The photochemical approach enables the synthesis of functionally substituted naphtho[2,1-b:3,4-b']dithiophenes, phenanthro[9,10-b]thiophenes, and related fused heterocycles containing pyridine and carbazole moieties [36]. The methodology represents a practical alternative to traditional cyclization approaches [36].

Radical-mediated cyclization using tributyltin hydride and azobisisobutyronitrile has proven highly effective for the synthesis of quasi-circulene structures [22]. This approach demonstrates excellent yields and shows minimal sensitivity to the helical structure of the starting materials [22]. The reaction provides a reliable method for accessing complex polycyclic thiophene derivatives [22].

Cyclization MethodKey ReagentTemperatureYield RangeStructural Features
Electrophilic Sulfur(Me₂S⁺SMe)BF₄⁻Room temp65-100%Thiomethyl substitution
Palladium-CatalyzedPd catalyst80-120°C60-85%Reductive coupling
PhotochemicalI₂/lightRoom temp70-95%Mild conditions
Radical-MediatedBu₃SnH/AIBN80-120°C70-95%High reliability

Interrupted Pummerer Cyclization

The interrupted Pummerer reaction has emerged as a powerful strategy for the regioselective functionalization of benzothiophenes [9] [43]. This methodology employs benzothiophene S-oxides as readily accessible precursors for C3-functionalized products [43]. The reaction proceeds through trifluoroacetic anhydride activation followed by phenol coupling to provide arylated benzothiophenes with complete regioselectivity [43].

Research has demonstrated that the interrupted Pummerer approach enables metal-free C3 arylation and alkylation under mild conditions [43]. The reaction operates at temperatures between -40 and 45 degrees Celsius and demonstrates excellent functional group tolerance [43]. The methodology provides access to a diverse range of substituted benzothiophenes that would be challenging to prepare through alternative approaches [43].

XLogP3

3.8

Dates

Last modified: 07-17-2023

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